molecular formula C11H10BrNO3 B8503363 3-[2-(4-Bromophenyl)ethyl]-1,3-oxazolidine-2,4-dione

3-[2-(4-Bromophenyl)ethyl]-1,3-oxazolidine-2,4-dione

Cat. No. B8503363
M. Wt: 284.11 g/mol
InChI Key: RCHIJDJYCHDFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07632850B2

Procedure details

The procedure described in Example 2 (step 2.1.) is used; starting from 4 g (19.89 mmol) of 2-(4-bromophenyl)ethanol, 6.3 g (23.87 mmol) of triphenylphosphine, 2.4 g (23.87 mmol) of 1,3-oxazolidine-2,4-dione and 4.8 g (23.87 mmol) of diisopropyl azodicarboxylate, 4.6 g of pure product are obtained in the form of a white solid, after chromatography on silica gel, eluting with dichloromethane.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
pure product
Quantity
4.6 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9]O)=[CH:4][CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[O:30]1[CH2:34][C:33](=[O:35])[NH:32][C:31]1=[O:36].N(C(OC(C)C)=O)=NC(OC(C)C)=O>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][N:32]2[C:33](=[O:35])[CH2:34][O:30][C:31]2=[O:36])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCO
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
2.4 g
Type
reactant
Smiles
O1C(NC(C1)=O)=O
Step Four
Name
Quantity
4.8 g
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Step Five
Name
pure product
Quantity
4.6 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are obtained in the form of a white solid
WASH
Type
WASH
Details
after chromatography on silica gel, eluting with dichloromethane

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)CCN1C(OCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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